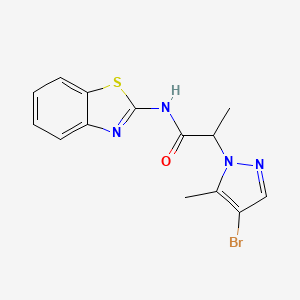![molecular formula C11H13N3O3S B4738098 ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4738098.png)
ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate
Vue d'ensemble
Description
Ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate, also known as EFCAB, is a chemical compound with potential applications in the field of medicinal chemistry. EFCAB is a member of the hydrazinylthiosemicarbazone family of compounds, which have been shown to exhibit a range of biological activities including antiviral, antibacterial, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in viral replication, bacterial growth, and tumor cell proliferation. ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, which may contribute to its antiviral and antibacterial effects. ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to have several biochemical and physiological effects. In addition to its antiviral, antibacterial, and antitumor activity, ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to exhibit anti-inflammatory effects. One study found that ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate reduced the production of pro-inflammatory cytokines in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate is its broad-spectrum activity against viruses, bacteria, and cancer cells. This makes it a potentially useful therapeutic agent for a range of diseases. However, one limitation of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate in vivo, which may provide insight into its potential as a therapeutic agent. Additionally, further research is needed to explore the potential of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate as a treatment for inflammatory diseases and other conditions.
Applications De Recherche Scientifique
Ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate exhibited significant antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. Another study demonstrated that ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate had potent antibacterial activity against several strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
Propriétés
IUPAC Name |
ethyl 4-(formamidocarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-17-10(16)8-3-5-9(6-4-8)13-11(18)14-12-7-15/h3-7H,2H2,1H3,(H,12,15)(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMSTHUEHKFSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2-formylhydrazinyl)carbonothioyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(diethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4738017.png)
![methyl 4,5-dimethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4738022.png)
![7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4738031.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4738034.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4738037.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide](/img/structure/B4738040.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4738047.png)
![ethyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4738053.png)
![5-[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4738056.png)
![(2,6-dichloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4738062.png)
![methyl 3-bromo-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4738068.png)


![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-propyl-2,4-thiophenedicarboxylate](/img/structure/B4738084.png)